

Comprehensive Spectroscopic Profiling: 2-Chloro-6-fluoro-3-methoxybenzylamine

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Compound of Interest

Compound Name: 2-Chloro-6-fluoro-3-methoxybenzylamine

CAS No.: 886761-60-0

Cat. No.: B2519172

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Compound Identity & Structural Context[1][2][3][4][5][6][7][8][9][10][11]

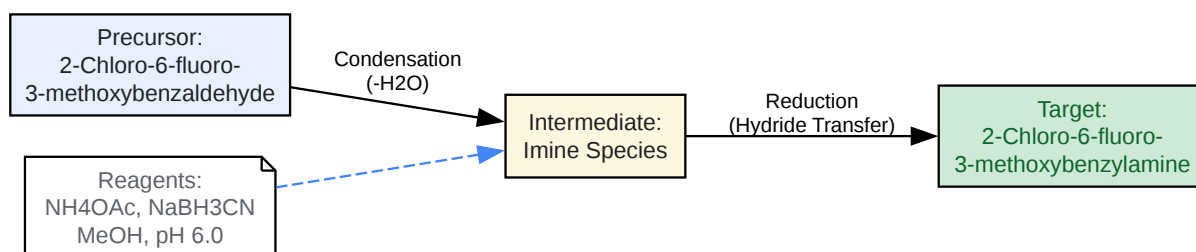
- IUPAC Name: (2-Chloro-6-fluoro-3-methoxyphenyl)methanamine
- CAS Number: 886761-60-0[1][2][3]
- Molecular Formula:
- Molecular Weight: 189.61 g/mol
- Key Structural Features:
 - Tetrasubstituted Benzene Ring: A crowded aromatic system requiring precise NMR interpretation to distinguish regioisomers.
 - Benzylic Amine: The primary reactive handle, susceptible to oxidative degradation (aldehyde reversion).

- Halogen Pattern: The 2-Cl, 6-F substitution creates a unique electronic environment, significantly shielding the benzylic carbon.

Synthesis & Workflow Visualization

The primary route to high-purity benzylamine is the Reductive Amination of the corresponding aldehyde precursor. This method minimizes the formation of secondary amine dimers compared to direct alkylation.

Experimental Workflow



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Caption: One-pot reductive amination workflow converting the benzaldehyde precursor to the target benzylamine.

Nuclear Magnetic Resonance (NMR) Analysis

Note: Chemical shifts (

) are reported in ppm relative to TMS.[4] Solvent: DMSO-

or CDCl

.

Proton NMR (¹H NMR)

The aromatic region is simplified due to the tetrasubstitution, showing only two aromatic protons.

Signal	Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment
A	1.80 - 2.20	br s	2H	-	(Exchangeable)
B	3.84	s	3H	-	
C	3.92	d	2H		Ar
D	6.95	dd	1H		Ar-H (C4, ortho to OMe)
E	7.15	t (app. dd)	1H		Ar-H (C5, ortho to F)

Critical Interpretation:

- Signal C (Benzylic Protons): Often appears as a broadened singlet or a doublet. The Fluorine atom at the C6 position (ortho to the methylene group) induces a long-range coupling, splitting this signal. This is a key purity indicator; if it appears as a sharp singlet without F-coupling, suspect the wrong isomer (e.g., F at C4 or C5).
- Signal E (C5-H): This proton is trapped between the Fluorine and the C4 proton. It shows a characteristic "pseudo-triplet" or doublet of doublets due to similar coupling constants from the neighboring Hydrogen and Fluorine.

Carbon NMR (¹³C NMR)

Fluorine coupling (

) dominates the carbon spectrum, splitting multiple signals into doublets.

Carbon	Shift (ppm)	Splitting (Hz)	Assignment
C-F	155.2	d,	C6 (Ar-F)
C-O	150.8	s (or small d)	C3 (Ar-OMe)
C-N	126.5	d,	C1 (Quaternary, Ar-CH ₂)
C-Cl	121.0	d,	C2 (Ar-Cl)
C-H	115.8	d,	C5 (Ortho to F)
C-H	112.4	s	C4 (Meta to F)
OMe	56.5	s	
CH ₂	36.8	d,	Ar

Fluorine NMR (F NMR)

- Shift:
-112.5 ppm (approx).
- Pattern: Multiplet (due to coupling with H₅ and small coupling with Benzylic H).
- Utility: Excellent for detecting regioisomers. If the F is at position 4 (para to CH₂), the shift would move significantly upfield (approx -118 to -125 ppm).

Mass Spectrometry (MS) Profile

Technique: ESI (+) or EI.

- Molecular Ion ():

- m/z 190.04 (for
) - Base Peak (100%)
- m/z 192.04 (for
) - Isotope Peak (~32%)
- Pattern: Distinct 3:1 ratio characteristic of a monochlorinated species.
- Fragmentation (EI):
 - m/z 173:
 . Loss of ammonia is the primary fragmentation pathway for benzylamines.
 - m/z 158: Loss of
 (from methoxy) or combined loss.

Infrared Spectroscopy (FT-IR)

Key functional group diagnostics for solid-state characterization (KBr pellet or ATR).

Wavenumber ()	Vibration Mode	Description
3350 - 3280	N-H Stretch	Primary amine doublet (asymmetric/symmetric).
2940 - 2840	C-H Stretch	Aliphatic C-H (Methoxy and Methylene).
1590, 1480	C=C Stretch	Aromatic ring skeletal vibrations.
1260	C-O Stretch	Aryl alkyl ether (Methoxy group).
1050 - 1100	C-F Stretch	Strong, broad band characteristic of aryl fluorides.
780	C-Cl Stretch	Weak/Medium band in the fingerprint region.

Quality Control & Stability

When handling **2-Chloro-6-fluoro-3-methoxybenzylamine**, researchers must monitor for:

- Carbonate Formation: As a primary amine, it greedily absorbs from air to form carbamates/carbonates. Store under Argon/Nitrogen.
- Oxidation: Reversion to 2-chloro-6-fluoro-3-methoxybenzaldehyde is possible upon prolonged air exposure. Check for an aldehyde proton signal (ppm) in H NMR.

References

- Preparation of Aniline Derivatives. (Patent WO2013037705A2). Google Patents.

- Herbicidal Compounds (Sulfonylamino-pyrazine derivatives). (EP2220056B1). European Patent Office. Retrieved from [[Link](#)]

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Sources

- 1. 3-methoxybenzylamine | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. 2-Chloro-6-fluoro-3-methoxybenzylamine | 886761-60-0 - BuyersGuideChem [[buyersguidechem.com](https://www.buyersguidechem.com)]
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- 4. WO2013037705A2 - Aniline derivatives, their preparation and their therapeutic application - Google Patents [patents.google.com]
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